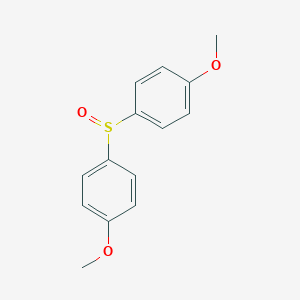

Bis(4-methoxyphenyl) sulfoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 655046. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDPSBGADKSDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285872 | |

| Record name | Bis(4-methoxyphenyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-36-3 | |

| Record name | 1,1′-Sulfinylbis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43074 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1774-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-methoxyphenyl) sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(4-methoxyphenyl) sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-methoxyphenyl) sulfoxide, a valuable intermediate in organic synthesis. The primary focus of this document is a detailed protocol for a highly efficient and environmentally friendly oxidation method. Additionally, an alternative theoretical synthesis route is discussed. Quantitative data is presented in a clear, tabular format, and the experimental workflow is visualized to facilitate understanding and reproducibility.

Introduction

This compound is a diaryl sulfoxide that serves as a key building block in the synthesis of various organic molecules. The sulfoxide functional group is a versatile moiety, known for its presence in a range of biologically active compounds and its utility as a chiral auxiliary in asymmetric synthesis. The development of reliable and efficient protocols for the synthesis of diaryl sulfoxides is, therefore, of significant interest to the chemical and pharmaceutical research communities. This guide details a robust and "green" synthesis protocol that offers high yields and operational simplicity.

Synthesis Methodologies

Oxidation of Bis(4-methoxyphenyl) Sulfide

The oxidation of the corresponding sulfide is the most direct and widely employed method for the synthesis of sulfoxides. The use of hydrogen peroxide (H₂O₂) as the oxidant in glacial acetic acid provides a "green" and highly selective pathway to this compound, with water as the only byproduct. This method is favored for its high yields, mild reaction conditions, and simple product isolation.

Friedel-Crafts Reaction of Anisole with Thionyl Chloride

Quantitative Data Summary

The following table summarizes the quantitative data for the recommended synthesis protocol for this compound.

| Parameter | Value | Reference |

| Synthesis Method | Oxidation of Sulfide | General method for sulfide oxidation |

| Starting Material | Bis(4-methoxyphenyl) sulfide | N/A |

| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | |

| Solvent | Glacial Acetic Acid | |

| Molar Ratio (Sulfide:H₂O₂) | 1:4 | |

| Temperature | Room Temperature | |

| Reaction Time | Monitored by TLC until completion | |

| Reported Yield | 90-99% (for general sulfide oxidation) | |

| Purity | Analytically Pure after workup |

Experimental Protocol: Oxidation of Bis(4-methoxyphenyl) Sulfide

This protocol is adapted from a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.

Materials:

-

Bis(4-methoxyphenyl) sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

4 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bis(4-methoxyphenyl) sulfide (1.0 equivalent) in glacial acetic acid.

-

Addition of Oxidant: While stirring the solution at room temperature, slowly add 30% hydrogen peroxide (4.0 equivalents) dropwise using a dropping funnel.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfide is completely consumed.

-

Workup - Neutralization: Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.

-

Workup - Washing and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Isolation of Product: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the analytically pure this compound.

Visualizations

Synthesis Workflow: Oxidation of Bis(4-methoxyphenyl) Sulfide

Caption: Workflow for the synthesis of this compound via oxidation.

Logical Relationship of Synthesis Routes

Caption: Comparison of synthesis routes for this compound.

An In-depth Technical Guide to Bis(4-methoxyphenyl) sulfoxide (CAS Number: 1774-36-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the physicochemical properties of Bis(4-methoxyphenyl) sulfoxide based on currently available public data. Extensive literature searches did not yield specific information regarding its biological activity, mechanism of action, pharmacokinetics, or toxicology. Therefore, sections on experimental protocols for biological assays and detailed signaling pathways could not be developed.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 1774-36-3, is an organic compound characterized by a sulfoxide group bridging two 4-methoxyphenyl rings.[1][2] Its chemical structure and properties make it a subject of interest in organic synthesis and potentially as a scaffold in medicinal chemistry. This guide summarizes the known technical data for this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in experimental settings.

Compound Identification

A comprehensive list of identifiers for this compound is provided in Table 1.

| Identifier Type | Value |

| CAS Number | 1774-36-3 |

| Molecular Formula | C14H14O3S[3][4] |

| IUPAC Name | 1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene[4] |

| InChI | InChI=1S/C14H14O3S/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3[4] |

| InChIKey | LEDPSBGADKSDKI-UHFFFAOYSA-N[4] |

| SMILES | COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC[4] |

| Synonyms | 4,4'-Sulfinylbis(methoxybenzene), Bis(p-anisyl) sulfoxide, 4,4'-Dimethoxy diphenylsulfoxide[4][5] |

| DSSTox Substance ID | DTXSID20285872[5] |

| NSC Number | 43074, 655046[5] |

Table 1: Compound Identifiers for this compound.

Physicochemical Data

Quantitative physicochemical data for this compound is detailed in Table 2.

| Property | Value |

| Molecular Weight | 262.33 g/mol [4] |

| Exact Mass | 262.06636548 Da[4] |

| Melting Point | 200 °C[3][5] |

| Boiling Point (Predicted) | 426.2 ± 30.0 °C[3][5] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³[3][5] |

| Flash Point (Predicted) | 211.6 °C[5] |

| XLogP3-AA | 2.6[4] |

| Topological Polar Surface Area | 54.7 Ų[1] |

| Hydrogen Bond Donor Count | 0[4] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 4[1] |

| Refractive Index (Predicted) | 1.63[5] |

Table 2: Physicochemical Properties of this compound.

Spectral Information

Spectroscopic data is crucial for the structural confirmation of this compound. Available spectral information is summarized in Table 3.

| Spectrum Type | Details |

| ¹H NMR | Spectrum available[6] |

| ¹³C NMR | Spectrum available[4] |

| IR | Spectrum available[4] |

| UV-VIS | Spectrum available[4] |

| Mass Spectrometry | Spectrum available |

Table 3: Spectral Data for this compound.

Synthesis and Manufacturing

While detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, it is commercially available from various suppliers, indicating established synthesis routes.[7] The synthesis generally involves the oxidation of the corresponding sulfide, bis(4-methoxyphenyl) sulfide.

Biological and Pharmacological Information

As of the date of this document, there is a notable lack of publicly available data on the biological activity, mechanism of action, pharmacokinetics, and toxicological profile of this compound. Searches of scientific databases and literature have not yielded any specific in vitro or in vivo studies, clinical trials, or identified signaling pathway interactions for this particular compound.

Due to this absence of information, no experimental protocols for biological assays or diagrams of signaling pathways can be provided. Researchers and drug development professionals are advised to conduct initial screening and toxicological assessments to determine the biological potential of this compound.

Logical Relationship of Available Data

The following diagram illustrates the logical flow and relationship between the different categories of technical data available for this compound.

Figure 1: Logical relationship of available technical data.

Conclusion

This compound (CAS 1774-36-3) is a well-characterized small molecule from a physicochemical perspective. Its fundamental properties and spectral data are readily available, providing a solid foundation for its use in chemical research. However, the lack of any published biological or pharmacological data represents a significant knowledge gap. For researchers and professionals in drug development, this compound is essentially a blank slate, offering opportunities for novel discovery but requiring comprehensive in vitro and in vivo screening to ascertain any potential therapeutic or toxicological relevance.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C14H14O3S | CID 238614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound(1774-36-3) 1H NMR spectrum [chemicalbook.com]

- 7. 1774-36-3|this compound|Hangzhou KieRay Chem Co.,Ltd [kieraychem.com]

In-Depth Technical Guide: Molecular Structure and Bonding of Bis(4-methoxyphenyl) sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of bis(4-methoxyphenyl) sulfoxide. Despite extensive searches, a definitive single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, this guide presents a detailed analysis based on available spectroscopic data and comparative structural information from the closely related molecule, diphenyl sulfoxide. The document outlines the synthesis, spectroscopic characterization, and theoretical considerations of the molecular geometry and bonding in this compound, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound, also known as 4,4'-dimethoxydiphenyl sulfoxide or bis(p-anisyl) sulfoxide, is an organic compound with the chemical formula C₁₄H₁₄O₃S[1]. It belongs to the diaryl sulfoxide class of compounds, which are characterized by a sulfinyl group bonded to two aryl groups. Diaryl sulfoxides are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The presence of the polar sulfoxide group and the methoxy-substituted phenyl rings imparts specific electronic and steric characteristics to the molecule, influencing its reactivity, intermolecular interactions, and potential biological targets. A thorough understanding of its molecular structure and bonding is crucial for elucidating its structure-activity relationships and for the rational design of new derivatives with enhanced properties.

Molecular Structure and Bonding

As of the date of this publication, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, the molecular geometry can be inferred from the well-characterized structure of diphenyl sulfoxide and by considering the electronic effects of the para-methoxy substituents.

The sulfoxide group features a sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon atoms of the phenyl rings. The geometry around the sulfur atom is trigonal pyramidal, consistent with other three-coordinate S(IV) compounds, with a nonbonded electron pair on the approximately tetrahedral sulfur atom[2].

Comparative Crystal Structure Analysis: Diphenyl Sulfoxide

To provide insight into the probable solid-state conformation of this compound, we present the crystallographic data for the parent compound, diphenyl sulfoxide (C₁₂H₁₀OS)[3]. The crystal structure of diphenyl sulfoxide reveals key features of the diaryl sulfoxide core.

Table 1: Crystallographic Data for Diphenyl Sulfoxide [3]

| Parameter | Value |

| CCDC Number | 156961 |

| Empirical Formula | C₁₂H₁₀OS |

| Formula Weight | 202.27 |

The key structural features of diphenyl sulfoxide, and by extension, this compound, include the S=O double bond and the C-S single bonds. The methoxy groups in the para position of the phenyl rings in this compound are expected to influence the electron density of the aromatic rings and may participate in intermolecular interactions, potentially affecting the crystal packing.

Synthesis and Characterization

The synthesis of this compound typically involves the oxidation of the corresponding sulfide, bis(4-methoxyphenyl) sulfide.

Experimental Protocols

3.1.1. General Synthesis of Diaryl Disulfides (Precursor to Sulfide)

A general procedure for the synthesis of symmetrical diaryl disulfides, which can be precursors to the corresponding sulfides and subsequently sulfoxides, is as follows:

-

A mixture of the corresponding aryl halide (e.g., 4-iodoanisole) (2.0 mmol), sulfur (4.0 mmol), and a catalyst such as MOF-199 (10 mg) are added to a flask containing a solvent mixture like DMF/H₂O (20:1, 2 mL)[4][5].

-

The reaction mixture is heated at 130°C under atmospheric conditions until the reaction is complete, as monitored by thin-layer chromatography[4][5].

-

The reaction mixture is then filtered, and the filtrate is evaporated under vacuum[4][5].

-

The residue is dissolved in an organic solvent like CH₂Cl₂ (20 mL) and washed with water (2 x 15 mL)[4][5].

-

The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude diaryl disulfide, which can be purified by chromatography[4][5].

3.1.2. Oxidation of Bis(4-methoxyphenyl) Sulfide to Sulfoxide

A general method for the oxidation of diaryl sulfides to diaryl sulfoxides involves the use of an oxidizing agent in a suitable solvent.

-

To a solution of bis(4-methoxyphenyl) sulfide in a suitable solvent (e.g., dichloromethane), an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

The reaction is stirred until completion, monitored by TLC.

-

The reaction mixture is then washed with a suitable aqueous solution (e.g., sodium bicarbonate solution) to remove acidic byproducts.

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude sulfoxide.

-

The product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the symmetry of the molecule. The methoxy protons will appear as a singlet at around δ 3.8-3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the carbon atoms of the phenyl rings and the methoxy group carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-S | ~145 |

| C-O | ~160 |

| Aromatic CH | ~115, ~125 |

| OCH₃ | ~55 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides information about the functional groups present in the molecule.

-

S=O Stretch: A strong absorption band characteristic of the sulfoxide S=O stretching vibration is expected in the region of 1030-1070 cm⁻¹.

-

C-O Stretch: The aryl ether C-O stretching vibrations will appear as strong bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

Aromatic C-H and C=C Stretches: The spectrum will also show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1450-1600 cm⁻¹ region).

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| S=O Stretch | ~1050 | Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1030 | Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium |

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has summarized the current knowledge on the molecular structure and bonding of this compound. While a definitive crystal structure remains to be determined, analysis of spectroscopic data and comparison with the parent diphenyl sulfoxide molecule provide a solid foundation for understanding its key structural features. The provided experimental outlines for synthesis and characterization serve as a practical resource for researchers working with this and related compounds. Future work should prioritize the growth of single crystals of this compound to enable a detailed X-ray diffraction analysis, which will provide precise bond lengths and angles, and further elucidate the supramolecular interactions in the solid state. Such data will be invaluable for advancing the application of this class of compounds in drug development and materials science.

References

An In-depth Technical Guide to the Solubility of Bis(4-methoxyphenyl) sulfoxide in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(4-methoxyphenyl) sulfoxide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding and determining its solubility. This includes a summary of its physicochemical properties, predicted solubility in various common laboratory solvents, and detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

This compound, also known as 4,4'-dimethoxydiphenyl sulfoxide, is a diaryl sulfoxide compound.[1] A summary of its key physicochemical properties is provided in the table below. Understanding these properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃S | [1] |

| Molecular Weight | 262.33 g/mol | [1] |

| Melting Point | 200 °C | [2] |

| Appearance | White to off-white solid | [2] |

| Storage | Sealed in dry, Room Temperature | [3] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a compound is favored in solvents with similar polarity. This compound contains a polar sulfoxide group and two methoxy groups, which contribute to its polarity. The two phenyl rings, however, are nonpolar. This amphiphilic nature suggests that its solubility will vary across different solvent classes. The following table provides a predicted qualitative solubility profile in common laboratory solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar sulfoxide and methoxy groups can form hydrogen bonds with protic solvents. However, the large nonpolar aromatic structure may limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar groups of the compound without the steric hindrance of hydrogen bonding to the solvent, often leading to good solubility for polar molecules.[4][5] |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of organic compounds.

Qualitative Solubility Test

This method provides a rapid assessment of a compound's solubility in various solvents.

Methodology:

-

Sample Preparation: Place approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, shake the test tube vigorously for at least 30 seconds.

-

Observation: Observe the mixture to see if the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent at that approximate concentration.

Quantitative Solubility Determination: Saturation Shake-Flask Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[6]

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a sealed flask containing the chosen solvent.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. This step is critical to ensure that no solid particles are present in the sample to be analyzed.[6]

-

Quantification: Determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

High-Throughput Kinetic Solubility Assay

This method is suitable for rapid screening of solubility in multiple solvents, often used in the early stages of drug discovery.[6]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).[6]

-

Serial Dilution: Add the stock solution in small aliquots to the organic solvent of interest in a multi-well plate.

-

Precipitation Detection: Monitor the formation of a precipitate as the concentration of the compound increases. This can be detected by methods such as nephelometry (light scattering) or by visual inspection. The concentration at which a precipitate first appears is considered the kinetic solubility.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A flowchart for qualitative solubility assessment.

Caption: Workflow for the Shake-Flask solubility method.

References

- 1. This compound | C14H14O3S | CID 238614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1774-36-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

Thermal Stability and Decomposition of Bis(4-methoxyphenyl) sulfoxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the thermal stability and decomposition profile of bis(4-methoxyphenyl) sulfoxide. A comprehensive search of available scientific literature was conducted to collate experimental data and methodologies concerning the thermal behavior of this compound. It is important to note that specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound was not found in the reviewed literature. Consequently, this document provides a broader overview of the expected thermal behavior of diaryl sulfoxides, drawing inferences from related compounds and general chemical principles. It outlines the typical experimental protocols for thermal analysis and discusses potential decomposition pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on the thermal properties of this compound.

Introduction to this compound

This compound is an organic compound belonging to the diaryl sulfoxide class. Its molecular structure consists of a sulfoxide functional group bonded to two 4-methoxyphenyl groups. Diaryl sulfoxides are of interest in medicinal chemistry and materials science due to their diverse chemical reactivity and potential biological activities. Understanding the thermal stability of such compounds is critical for drug development, ensuring safety during manufacturing, storage, and formulation, as well as for defining their shelf-life and degradation profiles.

General Thermal Behavior of Diaryl Sulfoxides

While specific data for this compound is unavailable, the thermal decomposition of diaryl sulfoxides can proceed through several potential pathways, largely influenced by the nature and position of substituents on the aromatic rings. General observations from the literature on related sulfoxides suggest the following:

-

Thermal Rearrangements: Diaryl sulfoxides can undergo thermally induced rearrangements. One notable example is the Mislow–Braverman–Evans rearrangement, which typically involves allylic sulfoxides but highlights the potential for intramolecular rearrangements in sulfoxide chemistry. Another possibility is a Smiles-type rearrangement under certain conditions.

-

Decomposition to Sulfides and Sulfones: Upon heating, sulfoxides may disproportionate or decompose to form the corresponding diaryl sulfides and diaryl sulfones.

-

Homolytic Cleavage: At elevated temperatures, the carbon-sulfur bonds may undergo homolytic cleavage, leading to the formation of radical intermediates. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of decomposition products.

-

Influence of Substituents: The methoxy groups on the phenyl rings of this compound are expected to influence its thermal stability. Electron-donating groups like methoxy can affect the bond dissociation energies within the molecule and may influence the decomposition mechanism.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition characteristics of this compound, a series of standard analytical techniques would be employed. The following are detailed, generalized methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound decomposes and to quantify the mass loss at each stage.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA curve plots the percentage of sample mass remaining as a function of temperature. The onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, identifying melting points, phase transitions, and exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen) is maintained.

-

Temperature Program: The sample and reference are heated (and/or cooled) at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

-

Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are analyzed to determine transition temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A microgram-level quantity of the sample is placed in a pyrolysis tube or on a filament.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

GC Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide information for the identification of the individual decomposition products.

-

-

Data Analysis: The chromatogram shows the separated decomposition products, and the mass spectrum of each peak is compared with spectral libraries to identify the chemical structure of the fragments.

Data Presentation

As no specific experimental data for the thermal decomposition of this compound was found, the following tables are presented as templates for how such data would be structured for clear comparison once obtained.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data (Hypothetical)

| Decomposition Stage | Temperature Range (°C) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (DTG) | Weight Loss (%) |

| 1 | TBD | TBD | TBD | TBD |

| 2 | TBD | TBD | TBD | TBD |

| ... | ... | ... | ... | ... |

| Total | TBD |

TBD: To Be Determined by experimental analysis.

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data (Hypothetical)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |

| Melting | TBD | TBD | TBD | Endotherm |

| Decomposition | TBD | TBD | TBD | Exotherm/Endotherm |

TBD: To Be Determined by experimental analysis.

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and a potential decomposition pathway for diaryl sulfoxides.

Caption: Experimental workflow for thermal analysis.

In-depth Technical Guide: Bis(4-methoxyphenyl) sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methoxyphenyl) sulfoxide, also known as 4,4'-dimethoxydiphenyl sulfoxide or bis(p-anisyl) sulfoxide, is an organic compound with the chemical formula C₁₄H₁₄O₃S.[1] While this molecule is of interest within the broader class of diaryl sulfoxides, a comprehensive, publicly available experimental determination of its crystal structure is not available in the searched scientific literature. This guide provides a summary of the known physicochemical properties of this compound and presents a generalized experimental workflow for the determination of its crystal structure, from synthesis to data analysis. In the absence of specific crystallographic data for the title compound, this document serves as a foundational resource for researchers intending to undertake its structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a baseline understanding of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃S | [1] |

| Molecular Weight | 262.33 g/mol | |

| CAS Number | 1774-36-3 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 200 °C | |

| Boiling Point (Predicted) | 426.2 ± 30.0 °C | |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

General Synthesis of Diaryl Sulfoxides

A common method for the preparation of diaryl sulfoxides involves the oxidation of the corresponding diaryl sulfide.

Materials:

-

Bis(4-methoxyphenyl) sulfide

-

Oxidizing agent (e.g., hydrogen peroxide, sodium periodate, meta-chloroperoxybenzoic acid)

-

Solvent (e.g., acetic acid, ethanol, dichloromethane)

-

Sodium bicarbonate or other suitable base for neutralization

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)

Procedure:

-

Dissolution: Dissolve Bis(4-methoxyphenyl) sulfide in a suitable solvent.

-

Oxidation: Add the oxidizing agent to the solution, often portion-wise or dropwise, while monitoring the temperature. The reaction may be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Neutralize the reaction mixture with a base.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude product.

-

Crystallization: Recrystallize the crude this compound from a suitable solvent or solvent system to obtain crystals suitable for X-ray diffraction analysis.

Crystal Growth

Obtaining single crystals of sufficient quality is crucial for X-ray crystallographic analysis. Common techniques for crystal growth include:

-

Slow Evaporation: A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established workflow. This process is visualized in the following diagram.

Figure 1: General workflow for crystal structure determination.

Conclusion

This technical guide consolidates the currently available information on this compound and outlines the necessary experimental framework for the determination of its crystal structure. While a definitive crystal structure remains to be published, the provided methodologies for synthesis, crystallization, and structural analysis offer a clear path forward for researchers in this field. The elucidation of the crystal structure of this compound would provide valuable insights into its molecular conformation, intermolecular interactions, and solid-state packing, which are crucial for understanding its properties and potential applications in drug development and materials science. Researchers are encouraged to deposit any determined structures with the Cambridge Crystallographic Data Centre (CCDC) to enrich the public scientific record.[2]

References

In-Depth Technical Guide on the Safety and Handling of Bis(4-methoxyphenyl) sulfoxide

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. Bis(4-methoxyphenyl) sulfoxide is a chemical for which extensive, publicly available safety and toxicological data is limited. The information provided herein is based on available data for this compound and general principles of chemical safety for substances with unknown hazards. All laboratory work should be conducted under the supervision of a qualified professional and after a thorough, site-specific risk assessment.

Introduction

This compound (CAS No. 1774-36-3) is an organosulfur compound with potential applications in various research and development settings. Due to the limited availability of comprehensive safety data, a cautious approach is paramount when handling this substance. This guide summarizes the available information on its properties and provides general safety and handling precautions.

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O₃S | [1][2] |

| Molecular Weight | 262.33 g/mol | [1][2] |

| CAS Number | 1774-36-3 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 200 °C | [3][4] |

| Boiling Point (Predicted) | 426.2 ± 30.0 °C | [3][4] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [3][4] |

| Flash Point (Predicted) | 211.6 °C | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2][3] |

| XLogP3 | 2.6 | [4] |

| Topological Polar Surface Area | 54.7 Ų | [2] |

Hazard Identification and Classification

General Safety and Handling Precautions

Given the lack of specific toxicity data, the following general precautions should be observed at all times when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following should be considered standard for any work involving this compound:

-

Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed regularly, or immediately if contaminated.

-

Body Protection: A laboratory coat is mandatory. For operations with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator may be required based on a formal risk assessment.

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling and before leaving the laboratory.

-

Contaminated clothing should be removed and laundered before reuse.

Engineering Controls

-

All handling of solid this compound should be performed in a well-ventilated laboratory, with a preference for using a certified chemical fume hood to minimize inhalation exposure.

-

Eyewash stations and safety showers must be readily accessible in the work area.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: The thermal decomposition products are not fully characterized but may include hazardous sulfur and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4.1. Avoid generating dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Experimental Workflow for Handling Chemicals with Limited Safety Data

The following diagram illustrates a prudent workflow for researchers when handling a compound like this compound, for which detailed safety information is not available.

Caption: Workflow for handling chemicals with limited safety data.

This guide provides a framework for the safe handling of this compound based on currently available information. It is imperative that researchers exercise caution and adhere to best practices in laboratory safety. As new data becomes available, this guidance should be reviewed and updated.

References

Methodological & Application

Application Notes and Protocols: Bis(4-methoxyphenyl) sulfoxide as a Substrate in Photocatalytic Deoxygenation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bis(4-methoxyphenyl) sulfoxide is a diaryl sulfoxide that has been utilized as a substrate in visible-light-driven photocatalytic deoxygenation reactions. This process, which converts sulfoxides to their corresponding sulfides, is a significant transformation in organic synthesis. Traditional methods for sulfoxide reduction often require harsh conditions or stoichiometric, and sometimes toxic, reagents. In contrast, photocatalytic methods offer a milder and more environmentally benign alternative, proceeding under ambient temperature with high functional group tolerance. This is particularly valuable in the synthesis of complex molecules and active pharmaceutical ingredients where sensitive functional groups must be preserved.

The photocatalytic deoxygenation of sulfoxides, including this compound, typically involves the use of an iridium-based photocatalyst and a phosphine reagent. The reaction proceeds via a radical chain mechanism initiated by the photocatalyst upon irradiation with visible light.[1][2] This methodology allows for the efficient and selective reduction of a wide array of functionalized sulfoxides to sulfides in high yields.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for the photocatalytic deoxygenation of various sulfoxides, including this compound, to their corresponding sulfides. The data is compiled from studies utilizing an Iridium-based photocatalyst.

| Substrate | Product | Photocatalyst | Yield (%) | Reference |

| This compound | Bis(4-methoxyphenyl) sulfide | Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 | Not specified | [1] |

| Dimethyl sulfoxide | Dimethyl sulfide | Not specified | Not specified | [1] |

| Bis(p-hydroxyphenyl) sulfoxide | Bis(p-hydroxyphenyl) sulfide | Not specified | Not specified | [1] |

| Di-p-tolyl sulfoxide | Di-p-tolyl sulfide | Not specified | Not specified | [1] |

| Bis(p-bromophenyl) sulfoxide | Bis(p-bromophenyl) sulfide | Not specified | Not specified | [1] |

| Bis(p-nitrophenyl) sulfoxide | Bis(p-nitrophenyl) sulfide | Not specified | Not specified | [1] |

Note: While this compound was successfully reduced, the specific yield was not detailed in the provided abstracts. The general procedure suggests high isolated yields for a range of sulfoxides.

Experimental Protocols

General Protocol for Photocatalytic Deoxygenation of this compound:

This protocol is adapted from the general procedure for photocatalytic sulfoxide reduction.[3]

Materials:

-

This compound

-

[Ir{dF(CF3)ppy}2(dtbpy)]PF6 (photocatalyst)

-

Triphenylphosphine (PPh3)

-

Anhydrous and degassed dichloromethane (CH2Cl2)

-

8 mL vial with a PTFE septum

-

Magnetic stirrer bar

-

60 W blue LED floodlight

-

Argon or Nitrogen source

Procedure:

-

To an 8 mL vial equipped with a magnetic stirrer bar, add the photocatalyst [Ir{dF(CF3)ppy}2(dtbpy)]PF6 (0.01 equiv.), triphenylphosphine (1.2 equiv.), and this compound (1.0 equiv., if solid).

-

Seal the vial with a PTFE septum and purge the vessel by alternating between vacuum and an inert atmosphere (argon or nitrogen) three times.

-

Add anhydrous and degassed CH2Cl2 (to achieve a substrate concentration of 0.2 M).

-

If this compound is a liquid, add it at this stage.

-

Seal the septum with paraffin film to ensure an inert atmosphere is maintained.

-

Place the reaction vial in front of a 60 W blue LED floodlight and stir vigorously at room temperature. A small fan can be used to maintain ambient temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired bis(4-methoxyphenyl) sulfide.

Synthesis of this compound (Starting Material): [3]

-

Dissolve bis(4-methoxyphenyl) sulfide (1.00 mmol) in anhydrous CH2Cl2 (3 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add 3-chloroperbenzoic acid (m-CPBA) (1.20 mmol) portionwise to the stirred solution.

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) (1 mL) and stir for 5 minutes.

-

Concentrate the mixture under reduced pressure.

-

Purify the resulting crude material by column chromatography to yield this compound.

Visualizations

Mechanism of Photocatalytic Sulfoxide Deoxygenation:

The proposed mechanism for the photocatalytic deoxygenation of sulfoxides involves a radical chain process. The photocatalyst, upon excitation by visible light, initiates the formation of a phosphine radical cation. This radical cation then reacts with the sulfoxide, leading to the formation of a phosphoranyl radical. Subsequent β-scission releases the corresponding sulfide radical cation and triphenylphosphine oxide. The sulfide radical cation is then reduced, regenerating the phosphine radical cation and propagating the radical chain.[1][2]

Caption: Proposed mechanism for photocatalytic deoxygenation of sulfoxides.

Experimental Workflow for Photocatalytic Deoxygenation:

The following diagram illustrates the general workflow for the photocatalytic deoxygenation of this compound.

Caption: General experimental workflow for photocatalytic sulfoxide reduction.

References

Application of Bis(4-methoxyphenyl) sulfoxide in Medicinal Chemistry: An Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl) sulfoxide, a symmetrical diaryl sulfoxide, is a small molecule that has been cataloged in chemical databases and repositories. Its chemical structure, featuring two methoxy-substituted phenyl rings attached to a sulfoxide group, suggests potential for biological activity, as the sulfoxide moiety is present in various medicinally active compounds. This document aims to provide a detailed overview of the known applications of this compound in medicinal chemistry, including any available quantitative data, experimental protocols, and insights into its mechanism of action.

Current Status of Research

Despite its presence in chemical libraries, including the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository under the identifiers NSC 43074 and NSC 655046, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific data on the medicinal chemistry applications of this compound. Searches for biological activity screening results, in vitro and in vivo studies, and mechanism of action investigations have not yielded any specific datasets or publications detailing its efficacy or therapeutic potential.

The absence of such data suggests that either the compound did not exhibit significant biological activity in preliminary screenings to warrant further investigation and publication, or the results of any such studies have not been made publicly available.

General Information on Sulfoxides in Medicinal Chemistry

While specific data for this compound is unavailable, the broader class of sulfoxide-containing molecules has established roles in medicinal chemistry. The sulfoxide group is a key structural feature in several approved drugs and investigational compounds. Its polarity and ability to act as a hydrogen bond acceptor can influence a molecule's pharmacokinetic and pharmacodynamic properties.

Workflow for Preliminary Assessment of a Novel Compound

The following diagram illustrates a typical workflow for the initial assessment of a compound like this compound in a drug discovery program, such as the NCI-DTP.

Caption: General workflow for compound screening at the NCI-DTP.

Hypothetical Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

Given that this compound was assigned NSC numbers, it would have likely undergone the NCI-60 screen. The following is a generalized protocol for this type of assay.

Objective: To evaluate the in vitro anti-cancer activity of a test compound across a panel of 60 human cancer cell lines.

Materials:

-

Test compound (e.g., this compound)

-

NCI-60 cell line panel (representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney)

-

RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

Sulforhodamine B (SRB) protein stain

-

Tris base

Procedure:

-

Cell Plating: Inoculate cells into 96-well microtiter plates at appropriate densities (ranging from 5,000 to 40,000 cells/well) and incubate for 24 hours.

-

Compound Treatment:

-

For an initial single-dose screen, add the test compound at a concentration of 10⁻⁵ M to the wells.

-

For a five-dose screen, add the test compound in five 10-fold serial dilutions (e.g., 10⁻⁴ to 10⁻⁸ M).

-

-

Incubation: Incubate the plates for 48 hours after compound addition.

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid.

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Washing: Remove unbound dye with 1% acetic acid.

-

Solubilization: Solubilize the bound stain with 10 mM Tris base.

-

Data Acquisition: Read the absorbance at 515 nm using an automated plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. Key metrics often derived are the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

Data Presentation

As no quantitative data for this compound is publicly available, the following table is presented as a template for how such data would be structured if it were available from an NCI-60 screen.

Table 1: Template for NCI-60 Screening Data for this compound (NSC 43074/655046)

| Cell Line | Tissue of Origin | GI₅₀ (M) | TGI (M) | LC₅₀ (M) |

| Leukemia | ||||

| CCRF-CEM | Leukemia | N/A | N/A | N/A |

| K-562 | Leukemia | N/A | N/A | N/A |

| Lung Cancer | ||||

| A549/ATCC | Non-Small Cell Lung | N/A | N/A | N/A |

| NCI-H460 | Non-Small Cell Lung | N/A | N/A | N/A |

| Colon Cancer | ||||

| HCT-116 | Colon | N/A | N/A | N/A |

| SW-620 | Colon | N/A | N/A | N/A |

| ... | ... | ... | ... | ... |

N/A: Data not publicly available.

Signaling Pathways

Without experimental data, it is not possible to delineate any signaling pathways modulated by this compound. The general workflow for identifying a mechanism of action for a compound that shows activity in the NCI-60 screen is depicted below.

Caption: Workflow for elucidating a compound's mechanism of action.

Conclusion

Application Notes and Protocols for the Oxidation of Bis(4-methoxyphenyl) sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of sulfoxides to sulfones is a fundamental transformation in organic synthesis, crucial for the development of various pharmaceuticals and functional materials. Bis(4-methoxyphenyl) sulfone, the oxidation product of bis(4-methoxyphenyl) sulfoxide, is a key structural motif in medicinal chemistry. This document provides detailed experimental protocols for the oxidation of this compound to bis(4-methoxyphenyl) sulfone using common and effective oxidizing agents. The protocols are designed to be reproducible and scalable for research and development purposes.

Comparative Data of Oxidation Methods

The following table summarizes quantitative data for different methods applicable to the oxidation of sulfoxides to sulfones. These methods are broadly applicable to diaryl sulfoxides, including this compound.

| Oxidizing Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Ref. |

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | Acetic Acid | Room Temp. | Varies | 90-99 | [1] |

| meta-Chloroperoxybenzoic acid (m-CPBA) | None | Dichloromethane (DCM) | 0 - Room Temp. | 1 - 3 hours | High | [2] |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | Room Temp. | Varies | High | [3] |

| Potassium Permanganate | MnO₂ | Solvent-free | Varies | Varies | Good | [3] |

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol describes a green and efficient method for the oxidation of this compound using hydrogen peroxide as the oxidant in glacial acetic acid.[1]

Materials:

-

This compound

-

30% Hydrogen Peroxide (H₂O₂)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

To the stirred solution, slowly add 30% hydrogen peroxide (2.0-2.2 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude bis(4-methoxyphenyl) sulfone.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol outlines the oxidation of this compound using the widely used and effective oxidizing agent, m-CPBA.[2][4][5]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Sulfite (Na₂SO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (approximately 2.2 eq, accounting for purity) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred sulfoxide solution at 0 °C using an addition funnel over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(4-methoxyphenyl) sulfone.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.

Purification of Bis(4-methoxyphenyl) sulfone

Recrystallization:

-

Dissolve the crude bis(4-methoxyphenyl) sulfone in a minimal amount of a hot solvent, such as ethanol or an ethyl acetate/hexanes mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Caption: Experimental workflow for the oxidation of this compound.

Caption: General reaction scheme for the oxidation of a sulfoxide to a sulfone.

References

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

Application Notes and Protocols: Bis(4-methoxyphenyl) sulfoxide in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoxides have emerged as powerful tools in asymmetric synthesis, serving as both chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. The sulfinyl group, with its stable chirality and ability to influence the steric and electronic environment of a reaction center, has been instrumental in the synthesis of enantiomerically enriched compounds, many of which are valuable intermediates in drug development. This document provides an overview of the applications of chiral bis-sulfoxides in asymmetric synthesis, with a specific focus on bis(4-methoxyphenyl) sulfoxide. However, it is important to note that while the principles of chiral sulfoxide chemistry are well-established, specific applications and detailed protocols for this compound in asymmetric synthesis are not extensively documented in the reviewed scientific literature. The information presented herein is based on the broader class of chiral diaryl sulfoxides and bis-sulfoxides.

General Principles of Chiral Sulfoxides in Asymmetric Synthesis

The utility of chiral sulfoxides in asymmetric synthesis stems from several key features:

-

Stable Chirality: The sulfur atom in a sulfoxide is a stereocenter, and the barrier to inversion is high, ensuring its configurational stability under a wide range of reaction conditions.

-

Stereo-differentiating Ability: The lone pair of electrons, the oxygen atom, and the two organic substituents on the sulfur atom create a well-defined chiral environment that can effectively differentiate between the two faces of a prochiral substrate.[1]

-

Coordinating Properties: The sulfinyl oxygen can act as a Lewis base, coordinating to metal centers and influencing the geometry of transition states in catalyzed reactions.

-

Removability: The sulfinyl group can often be removed or transformed into other functional groups after it has served its purpose in directing stereochemistry.

Synthesis of Chiral Sulfoxides

Enantiomerically pure sulfoxides can be synthesized through several methods:[1][2]

-

Asymmetric Oxidation of Prochiral Sulfides: This is a direct approach where a sulfide is oxidized using a chiral oxidizing agent or a combination of an achiral oxidant and a chiral catalyst.

-

Nucleophilic Substitution on Diastereomerically Pure Sulfinates: The Andersen synthesis is a classic method involving the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate. This reaction proceeds with inversion of configuration at the sulfur atom.[1][3]

-

Kinetic Resolution: Racemic sulfoxides can be resolved through enzymatic or chemical methods that selectively react with one enantiomer.

Applications of Chiral Bis-Sulfoxides in Asymmetric Synthesis

While specific examples for this compound are scarce, the broader class of chiral bis-sulfoxides has found applications as C2-symmetric ligands in a variety of metal-catalyzed asymmetric reactions. The C2-symmetry can reduce the number of possible transition states, often leading to higher enantioselectivities.

One notable application is in the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated ketones . In such reactions, a chiral bis-sulfoxide ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of the aryl group to one face of the enone, resulting in a product with high enantiomeric excess.[3]

Table 1: Representative Data for Rhodium-Catalyzed Asymmetric Conjugate Addition using a Chiral Bis-sulfoxide Ligand [3]

| Entry | α,β-Unsaturated Ketone | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohex-2-en-1-one | Phenylboronic acid | 98 | 99 |

| 2 | Cyclopent-2-en-1-one | Phenylboronic acid | 95 | 98 |

| 3 | Chalcone | Phenylboronic acid | 99 | 97 |

Note: The data presented here is for a generic chiral bis-sulfoxide ligand and not specifically for this compound. The purpose is to illustrate the potential application and the type of data expected.

Experimental Protocols

The following are generalized protocols for reactions where a chiral bis-sulfoxide could potentially be employed as a ligand. These are illustrative and would require optimization for a specific substrate and ligand, including this compound.

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Conjugate Addition

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the rhodium precursor (e.g., [Rh(acac)(CO)2]) and the chiral bis-sulfoxide ligand (e.g., this compound, assuming it is chiral) in a suitable anhydrous solvent (e.g., 1,4-dioxane). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: To the catalyst solution, add the α,β-unsaturated ketone and the arylboronic acid.

-

Reaction Execution: Add an aqueous solution of a base (e.g., K2CO3) to the reaction mixture. Heat the reaction to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired enantioenriched product.

-

Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Logical Workflow for Application in Asymmetric Catalysis

The process of utilizing a chiral ligand like this compound in asymmetric catalysis follows a logical progression.

Caption: A typical workflow for the application of a chiral ligand in asymmetric catalysis.

Reaction Mechanism Visualization

The proposed mechanism for a rhodium-catalyzed conjugate addition often involves a catalytic cycle where the chiral ligand plays a crucial role in the stereodetermining step.

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric conjugate addition.

Conclusion

Chiral sulfoxides are a valuable class of compounds in asymmetric synthesis. While the general principles and applications of chiral bis-sulfoxides as ligands in catalysis are established, the specific use of this compound in this context remains an area for further exploration. The protocols and data presented here for related compounds can serve as a starting point for researchers and drug development professionals interested in investigating the potential of this compound as a chiral ligand or auxiliary in asymmetric transformations. Further research is needed to synthesize enantiopure this compound and evaluate its efficacy in various asymmetric reactions to establish its profile and utility for the synthesis of valuable chiral molecules.

References

Application Notes and Protocols: Bis(4-methoxyphenyl) sulfoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(4-methoxyphenyl) sulfoxide, also known as 4,4'-dimethoxydiphenyl sulfoxide, is a diaryl sulfoxide compound. While not extensively documented as a catalyst itself, it belongs to the sulfoxide class of molecules which are of significant interest in organic synthesis and medicinal chemistry. Sulfoxides are crucial intermediates, chiral auxiliaries, and ligands for asymmetric catalysis. Furthermore, the sulfoxide functional group is a key pharmacophore in several marketed drugs.

These application notes provide an overview of the synthesis of this compound and discuss its potential applications based on the established roles of analogous diaryl sulfoxides in chemical and pharmaceutical research.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the oxidation of its corresponding sulfide, bis(4-methoxyphenyl) sulfide. A variety of oxidation methods have been developed to achieve high selectivity for the sulfoxide over the sulfone byproduct.

Data Presentation: Synthesis of Diaryl Sulfoxides

The following table summarizes various methods reported for the selective oxidation of diaryl sulfides to diaryl sulfoxides, which are applicable for the synthesis of this compound.

| Oxidant System | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | Acetic Acid | Room Temp. | 90-99 | [1] |

| Hydrogen Peroxide (30%) | Tantalum Carbide | Not specified | Not specified | High | [2] |

| Hydrogen Peroxide (30%) | Dendritic Phosphomolybdate Hybrid | 95% EtOH | 30 | >90 | [3] |

| Sodium Hypochlorite Pentahydrate | None | Aqueous Acetonitrile | Not specified | High | [2] |

| Periodic Acid (H₅IO₆) | FeCl₃ | MeCN | Not specified | High | [2] |

Experimental Protocols

Protocol 1: Oxidation of bis(4-methoxyphenyl) sulfide with Hydrogen Peroxide in Acetic Acid.[1]

This protocol describes a transition-metal-free method for the selective oxidation of sulfides to sulfoxides.

Materials:

-

bis(4-methoxyphenyl) sulfide

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% aqueous solution)

-

Sodium Hydroxide (4 M aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve bis(4-methoxyphenyl) sulfide (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add 30% aqueous hydrogen peroxide (8 mmol) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully neutralize the resulting solution with 4 M aqueous sodium hydroxide.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield the pure this compound.

Protocol 2: Palladium-Catalyzed Synthesis of Symmetrical Biarylsulfoxides.[4]

This protocol outlines a general method for the synthesis of symmetrical biarylsulfoxides via a double pallado-catalyzed cross-coupling reaction, which can be adapted for this compound.

Materials:

-

A suitable sulfenate source (e.g., sulfinyl-di-tert-butylpropionate)

-

4-Iodoanisole

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

Xantphos

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

Schlenk tube

-

Magnetic stirrer and heating plate

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine the sulfenate source, 4-iodoanisole, Pd(dba)₂, and Xantphos.

-

Add toluene as the solvent, followed by the addition of DBU as the base.

-